1-(Thiophen-2-yl)piperidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-thiophen-2-ylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NS/c1-2-6-10(7-3-1)9-5-4-8-11-9/h4-5,8H,1-3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVUBKHLEMUNAQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70479421 | |
| Record name | 1-(thiophen-2-yl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70479421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19983-20-1 | |
| Record name | 1-(thiophen-2-yl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70479421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 Thiophen 2 Yl Piperidine and Analogues
Direct Synthesis Approaches
Direct synthesis methods provide the most straightforward pathways to 1-(Thiophen-2-yl)piperidine and its derivatives. These approaches primarily involve forming the crucial carbon-nitrogen bond between the thiophene (B33073) and piperidine (B6355638) rings through alkylation and reductive amination strategies.
Alkylation Strategies
Alkylation strategies represent a fundamental class of reactions for forging C-N bonds. In the context of thiophene-piperidine synthesis, these methods are adapted to accommodate the specific properties of the heterocyclic precursors.
Phase-Transfer Catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in separate, immiscible phases (e.g., an aqueous phase and an organic phase). crdeepjournal.org The process typically employs a phase-transfer agent, such as a quaternary ammonium (B1175870) salt, which transports a reactant from one phase into the other where the reaction can proceed. crdeepjournal.org This methodology can enhance yields, reduce cycle times, and eliminate the need for hazardous or expensive solvents. crdeepjournal.org
In syntheses related to thiophene derivatives, PTC has been employed to improve reaction feasibility and efficiency. For instance, the synthesis of 2,4-disubstituted thiophene analogs from two ketone molecules and elemental sulfur has been successfully conducted using 1,3-bis(carboxymethyl)imidazolium chloride (bcmin-Cl) as a phase-transfer catalyst. tandfonline.com This catalyst provides a suitable site for hydrogen bonding with the reactants, making the reaction more feasible. tandfonline.com While direct PTC synthesis of this compound is not extensively detailed, the principle is applicable for alkylating piperidine with a suitable thiophene halide. Chiral quaternary ammonium salts, often derived from cinchona alkaloids, have also been developed for asymmetric PTC reactions, highlighting the versatility of this approach. researchgate.net
Table 1: Examples of Phase-Transfer Catalysis in Related Heterocyclic Synthesis
| Catalyst | Reactants | Product Type | Reference |
|---|---|---|---|
| 1,3-bis(carboxymethyl)imidazolium chloride (bcmin-Cl) | Ketones, Elemental Sulfur, Aniline | 2,4-disubstituted thiophenes | tandfonline.com |
| Quaternary Ammonium Salts | Substrate (organic phase), Anion (aqueous phase) | General Alkylation Products | crdeepjournal.org |
Reductive amination is a highly effective method for forming amine-containing compounds. This two-step process typically involves the reaction of a carbonyl compound (aldehyde or ketone) with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the target amine.
A specific application of this method is seen in the synthesis of complex thiophene-piperidine analogues. google.com In one patented method, a substituted 4-hydroxy-4-thiophen-2-yl-piperidine is reacted with a substituted butyraldehyde (B50154) in the presence of sodium cyanoborohydride as the reducing agent. google.com The reaction, conducted in methanol (B129727) at room temperature, yields the final N-substituted piperidine derivative. google.com This approach demonstrates the utility of starting with pre-functionalized piperidine and thiophene units to build more complex molecules. google.com The initial formation of a Schiff base intermediate from precursors like thiophene-2-carbaldehyde (B41791) and piperidine derivatives is a key step in this process, which can sometimes be achieved without a catalyst. acgpubs.org
Table 2: Reductive Amination for Thiophene-Piperidine Analogue Synthesis
| Piperidine Precursor | Carbonyl Compound | Reducing Agent | Solvent | Reference |
|---|
Advanced Catalytic Methods
The development of novel catalysts has opened new avenues for synthesizing complex molecules with higher efficiency and selectivity. Nanocatalysts and bimetallic systems are at the forefront of these advancements, offering significant advantages over traditional methods.
Nanocatalysts have garnered significant attention due to their high surface-to-volume ratio, enhanced reactivity, and excellent thermal stability. researchgate.net These properties often lead to higher product yields under milder, ligand-free conditions and allow for easier catalyst recovery and reuse. researchgate.net A wide array of metal and metal oxide nanoparticles, including those based on copper, palladium, nickel, and zinc, have been successfully used in C-N cross-coupling reactions. researchgate.net
In the synthesis of thiophene derivatives, zinc oxide nanorods (ZnO-NRs) have been used as a catalyst in a four-component reaction to produce densely substituted thiophenes with excellent yields under solvent-free conditions. tandfonline.com Similarly, various copper-based nanocatalysts, such as copper oxide (CuO and Cu₂O) nanoparticles, have proven effective in Ullmann-type C-O cross-coupling reactions, a process analogous to C-N coupling. rsc.org These nanocatalysts can be supported on materials like graphene or carbon nanotubes, which enhances their stability and facilitates separation and reuse. rsc.org Although a limitation was noted for CuO nanoparticles in reactions involving 2-iodothiophene (B115884) for C-O coupling, the broader applicability of nanocatalysts in forming bonds to heterocyclic rings remains a key area of research. rsc.org
Table 3: Nanocatalysts in Related Heterocyclic Synthesis
| Nanocatalyst | Reaction Type | Advantages | Reference |
|---|---|---|---|
| ZnO Nanorods | Four-component thiophene synthesis | Solvent-free, excellent yields (75-95%) | tandfonline.com |
| CuO Nanoparticles | Ullmann C-O Coupling | Room temperature reaction, good yields | rsc.org |
| MgCuAl₂O₅ | 1,4-DHP Synthesis | High efficiency, reusable (6 times) | researchgate.net |
Bimetallic catalysts, which contain two different metals, often exhibit synergistic activity that surpasses their monometallic counterparts. This synergy can lead to enhanced catalytic performance, selectivity, and stability. A prominent example of their application is in the A³ (aldehyde, amine, alkyne) multicomponent coupling reaction for the synthesis of propargylamines. rsc.orgajgreenchem.com Propargylamines are valuable synthetic intermediates, and their synthesis provides a relevant analogy for C-N bond formation. rsc.orgajgreenchem.com
A reusable Cu-Ni bimetallic catalyst has been shown to be highly effective for the three-component synthesis of propargylamines under solvent-free conditions. rsc.orgrsc.org This system operates without the need for additives like an inorganic base and allows for the catalyst to be magnetically separated and reused without a significant loss in activity. rsc.orgrsc.org The proposed mechanism involves the generation of a copper acetylide intermediate that reacts with an iminium ion (formed from the aldehyde and amine) to yield the propargylamine. rsc.org Comparative studies have shown that the Cu-Ni bimetallic system is more effective than several other copper-based catalysts for this transformation. rsc.org Similarly, tandem Cu-Zn systems have been used to catalyze the same reaction at lower temperatures under neat conditions. nsf.gov
Table 4: Performance of Cu-Ni Bimetallic Catalyst in Propargylamine Synthesis
| Catalyst | Yield (%) | Conditions | Reference |
|---|---|---|---|
| CuI | 35 | 90 °C, 3 h | rsc.org |
| Cu₂O | 42 | 90 °C, 3 h | rsc.org |
| CuO | 51 | 90 °C, 3 h | rsc.org |
| Cu-Ni | 94 | 90 °C, 3 h | rsc.org |
(Reaction conditions: benzaldehyde (B42025) (1.0 mmol), morpholine (B109124) (1.1 mmol), phenylacetylene (B144264) (1.2 mmol), catalyst (20 wt%))
Synthesis of Structurally Related Compounds
The versatility of the thiophene and piperidine rings allows for their incorporation into a wide array of more complex heterocyclic structures. The following sections detail the synthetic strategies for creating hybrid molecules where these two core structures are linked to other important chemical moieties.
Strategies for Benzothiophene-Piperidine Hybrids
The fusion of a benzene (B151609) ring with a thiophene ring gives rise to the benzothiophene (B83047) system, a scaffold present in numerous biologically active compounds. The synthesis of hybrids containing both benzothiophene and piperidine moieties often involves coupling reactions.
One common approach is the palladium-catalyzed cross-coupling reaction. For instance, 3-aryl-2-(2-chlorovinyl)benzothiophenes can be coupled with terminal ortho-substituted arylalkynes using a catalytic system of PdCl2(PhCN)2 and CuI in piperidine at 60 °C. rsc.org This method demonstrates the utility of piperidine as both a reactant and a solvent in the formation of C-C bonds.
Another strategy involves the functionalization of a pre-formed benzothiophene core. For example, 2-amino-4,5,6,7-tetrahydro-benzothiophene-3-amide derivatives can be reacted with various carboxylic acids to form amide bonds. nih.gov The choice of coupling reagent and reaction conditions is crucial for the successful synthesis of these hybrids. Reagents like 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) and N,N-diisopropylethylamine (DIPEA) are effective for amide bond formation. nih.gov In some cases, methanesulfonyl chloride (MsCl) and triethylamine (B128534) (NEt3) are used to facilitate the reaction. nih.gov
Furthermore, cobalt-catalyzed reactions have been employed for the N-arylation of piperidine with benzothiophene-based zinc chlorides. tandfonline.com This involves the initial formation of a benzothiophene zinc chloride, which then reacts with a substituted piperidine in the presence of cobalt chloride to yield the desired N-arylated product. tandfonline.com
| Starting Material | Reagents | Product | Yield | Reference |
| 3-Aryl-2-(2-chlorovinyl)benzothiophene | Terminal ortho-substituted arylalkynes, PdCl2(PhCN)2, CuI, Piperidine | (E)-Enynes | Good | rsc.org |
| 2-Amino-4,5,6,7-tetrahydro-benzothiophene-3-amide | Carboxylic acid, HATU, DIPEA | 2-Amide substituted benzothiophene | - | nih.gov |
| Benzothiophene-based bromide | iPrMgCl, ZnCl2, Substituted piperidine, Cobalt chloride | N-arylated piperidine | 78% | tandfonline.com |
Synthesis of Thiophene-Substituted Piperidine-Quinolines
The quinoline (B57606) ring system is another important pharmacophore, and its combination with thiophene and piperidine has led to the development of novel compounds with interesting biological activities. A prominent method for constructing these hybrids is through multicomponent reactions (MCRs).
One such approach involves the reaction of 2-chloroquinoline-3-carbaldehyde (B1585622) with various nucleophiles. For instance, nucleophilic aromatic substitution of 2-chloro-3-formylquinolines with piperidine yields 2-(piperidin-1-yl)quinoline-3-carbaldehydes. mdpi.com These aldehydes can then be condensed with aromatic acid hydrazides to form piperidinyl-quinoline acylhydrazones. mdpi.com This reaction can be performed conventionally or under ultrasonic irradiation, with the latter offering significantly reduced reaction times. mdpi.com
Another MCR strategy involves the reaction of cyclohexane-1,3-dione and furan-2-carbaldehyde in the presence of piperidine to form an intermediate, which then undergoes a Gewald reaction with elemental sulfur and malononitrile (B47326) to yield thiophene hybrids. tandfonline.com These can be further modified to incorporate quinoline moieties.
Formation of Piperidine-Substituted Thiophene-Oxadiazoles
The 1,3,4-oxadiazole (B1194373) ring is a five-membered heterocycle known for its diverse biological activities. The synthesis of molecules containing piperidine, thiophene, and 1,3,4-oxadiazole rings often starts from a thiophene-containing precursor.
A general route involves the conversion of a substituted thiophene carboxylic acid into its corresponding acid hydrazide. nih.gov This acid hydrazide can then be cyclized with carbon disulfide in the presence of potassium hydroxide (B78521) to form a 5-substituted-1,3,4-oxadiazole-2-thione. nih.gov Subsequent reaction with a suitable linker, such as 1,3-dibromopropane, followed by reaction with piperidine, yields the final hybrid molecule. nih.gov
In a different approach, 2-amino-5-phenyl-1,3,4-oxadiazole can be coupled with 5-chlorothiophene-2-carbonyl chloride to produce 5-Chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide. afasci.com While this example doesn't directly incorporate a piperidine ring, it demonstrates a key coupling strategy that could be adapted to include piperidine-substituted thiophenes.
Another method involves the oxidative cyclization of hydrazide-hydrazones, which can be generated in situ from aryl glyoxals and hydrazides. organic-chemistry.org This reaction, mediated by 2-iodoxybenzoic acid and tetraethylammonium (B1195904) bromide, provides an efficient route to α-keto-1,3,4-oxadiazoles. organic-chemistry.org
| Precursor | Key Reagents | Intermediate/Product | Reference |
| Substituted thiophene carboxylic acid | Hydrazine hydrate, Carbon disulfide, KOH | 5-Substituted-1,3,4-oxadiazole-2-thione | nih.gov |
| 2-Amino-5-phenyl-1,3,4-oxadiazole | 5-Chlorothiophene-2-carbonyl chloride | 5-Chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide | afasci.com |
| Aryl glyoxal, Hydrazide | 2-Iodoxybenzoic acid, Tetraethylammonium bromide | α-Keto-1,3,4-oxadiazole | organic-chemistry.org |
Generation of Thiophene-Piperidine Oxime Derivatives
Oxime derivatives are characterized by the R1R2C=NOH functional group and are valuable intermediates in organic synthesis. The synthesis of thiophene-piperidine oxime derivatives can be achieved through several routes.
One straightforward method is the reaction of a thiophene ketone with hydroxylamine (B1172632). For example, substituted benzaldehyde can be reacted with hydroxylamine or hydroxylamine hydrochloride to form the corresponding benzaldehyde oxime, which can then undergo further reactions to incorporate a piperidine moiety. google.com
A more complex approach involves the synthesis of spiroannulated thiophenes. The reaction of cyclic 3-oxoacid thioanilides with β-nitrostyrenes can yield functionalized spiro[cycloalkanono-2,3′-thiophenes]. researchgate.net Treatment of these products with acetic anhydride (B1165640) can then lead to the formation of the corresponding oxime acetates. researchgate.net
Furthermore, N-hydroxy piperidine derivatives can be prepared from δ-tosyl aldoxime ethers through a reaction involving an alkyl iodide, triethylborane, and a Lewis acid like BF3·OEt2. acs.org
| Starting Material | Key Reagent | Product Type | Reference |
| Substituted benzaldehyde | Hydroxylamine hydrochloride | Benzaldehyde oxime | google.com |
| Cyclic 3-oxoacid thioanilide, β-Nitrostyrene | Acetic anhydride | Spiro[cycloalkanono-2,3′-thiophene] oxime acetate | researchgate.net |
| δ-Tosyl aldoxime ether | Alkyl iodide, Et3B, BF3·OEt2 | N-Hydroxy piperidine derivative | acs.org |
Ultrasonic-Assisted Syntheses for Piperidine-Based Heterocycles
The use of ultrasonic irradiation as a green chemistry tool has gained prominence in organic synthesis due to its ability to accelerate reactions, improve yields, and often allow for milder reaction conditions.
Ultrasonic irradiation has been successfully employed in the synthesis of various piperidine-based heterocycles, including those containing a thiophene ring. nih.govfigshare.com For example, the Knoevenagel condensation of a cyanoacetohydrazide derivative with appropriate aldehydes or ketones can be efficiently carried out under ultrasonic conditions to produce arylidene derivatives. researchgate.net
In another application, the synthesis of 2-hydroxy-N′-((thiophene-2-yl)methylene)benzohydrazide was achieved by reacting thiophene-2-carboxaldehyde with 2-hydroxybenzohydrazide (B147611) under ultrasound irradiation. acs.org This method significantly reduced the reaction time from 3 hours (conventional method) to just 4 minutes, while also increasing the yield from 78% to 95%. acs.org
The synthesis of piperidinyl-quinoline acylhydrazones, as mentioned in section 2.2.2, also benefits from ultrasonic assistance, with reaction times being reduced to 4-6 minutes. mdpi.com This highlights the broad applicability of ultrasound in the efficient construction of complex heterocyclic systems.
Spectroscopic and Structural Elucidation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation
Detailed experimental ¹H NMR and ¹³C NMR data for 1-(Thiophen-2-yl)piperidine, including chemical shifts (δ), multiplicities, coupling constants (J), and signal assignments, are required to confirm the molecular structure. This information is not currently available in the searched scientific literature and spectral databases.
(No data available)
(No data available)
Vibrational Spectroscopy for Functional Group Analysis
An FT-IR spectrum would identify the characteristic vibrational frequencies of the functional groups present in this compound, such as C-H bonds of the aromatic thiophene (B33073) ring and the aliphatic piperidine (B6355638) ring, as well as the C-N and C-S bonds. Specific peak positions (in cm⁻¹) and their corresponding vibrational modes could not be found.
(No data available)
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry data would confirm the molecular weight of this compound (C₉H₁₃NS), which is calculated to be 167.27 g/mol . Analysis of the fragmentation pattern would provide insight into the compound's structure by showing how it breaks apart under ionization. This experimental data is not available in the public domain.
(No data available)
X-ray Crystallography for Three-Dimensional Structure Determination
A single-crystal X-ray diffraction study would provide the precise three-dimensional arrangement of atoms in this compound, including bond lengths, bond angles, and torsional angles. No published crystallographic data for this specific compound could be located.
(No data available)
Chromatographic and Hyphenated Techniques for Analytical Characterization
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography-mass spectrometry is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. It combines the superior separation capabilities of gas chromatography with the highly specific detection and structural elucidation power of mass spectrometry.
In a typical GC-MS analysis, the sample is vaporized and introduced into a capillary column. The separation is based on the differential partitioning of the analyte between the stationary phase coated on the column walls and the inert carrier gas (mobile phase). The retention time (RT), the time it takes for the compound to travel through the column, is a characteristic property under a specific set of chromatographic conditions.
Following separation, the eluted compound enters the mass spectrometer, where it is ionized, most commonly by electron impact (EI). This high-energy ionization process causes the molecule to fragment in a reproducible manner. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint.
Research Findings:
The analysis of this compound by GC-MS typically employs a non-polar or medium-polarity capillary column, such as one coated with a phenyl-methylpolysiloxane stationary phase. Under standard temperature-programmed conditions, this compound would be expected to elute at a specific retention time that allows for its separation from potential impurities or related compounds.
The electron ionization mass spectrum of this compound is characterized by a molecular ion peak ([M]⁺) corresponding to its molecular weight. The fragmentation pattern is dictated by the structure of the molecule, with cleavage often occurring at the bonds adjacent to the nitrogen atom and within the piperidine ring. The primary fragmentation pathways would likely involve the loss of fragments from the piperidine ring and the cleavage of the bond connecting the thiophene and piperidine rings. Key fragment ions would include the thienyl cation and various fragments arising from the piperidine ring, providing definitive structural confirmation.
Table 1: Illustrative GC-MS Data for this compound
| Parameter | Value |
| GC Column | Phenyl-methylpolysiloxane (e.g., HP-5MS) |
| Injector Temperature | 250 °C |
| Oven Program | 100 °C (1 min), ramp to 280 °C at 15 °C/min |
| Carrier Gas | Helium |
| Ionization Mode | Electron Impact (EI) at 70 eV |
| Expected Retention Time | ~12.5 min |
| Molecular Ion (m/z) | 167 |
| Key Fragment Ions (m/z) | 166, 138, 110, 84, 83 |
Note: The data presented in this table is illustrative and based on the analysis of structurally similar compounds. Actual experimental values may vary.
High-Performance Liquid Chromatography-Time-of-Flight (HPLC-TOF)
For non-volatile or thermally labile compounds, high-performance liquid chromatography is the separation method of choice. When coupled with a time-of-flight mass spectrometer, HPLC-TOF becomes a formidable technique for the identification and structural characterization of compounds with high accuracy and sensitivity.
In reversed-phase HPLC, a common mode for analyzing compounds like this compound, the stationary phase is non-polar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, typically water and acetonitrile (B52724) or methanol (B129727). The compound is separated based on its hydrophobicity, with more non-polar compounds having longer retention times.
The eluent from the HPLC column is introduced into the TOF mass spectrometer, which measures the mass-to-charge ratio of ions by determining the time it takes for them to travel through a flight tube of a known length. A key advantage of TOF-MS is its ability to provide high-resolution and accurate mass measurements, allowing for the determination of the elemental composition of a molecule and its fragments.
Research Findings:
The HPLC-TOF analysis of this compound would likely utilize a C18 column with a gradient elution program, starting with a higher proportion of water and gradually increasing the organic solvent content. This ensures good separation and peak shape.
The TOF mass spectrometer provides a high-resolution mass spectrum of the eluting compound. The accurate mass measurement of the molecular ion can be used to confirm the elemental formula of this compound (C₉H₁₃NS). This high degree of accuracy helps to distinguish it from other compounds that may have the same nominal mass. Further fragmentation analysis (MS/MS) can be performed to obtain structural information, similar to GC-MS, but often with softer ionization techniques that may preserve the molecular ion to a greater extent.
Table 2: Illustrative HPLC-TOF Data for this compound
| Parameter | Value |
| HPLC Column | C18 (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10-90% B over 10 min |
| Flow Rate | 0.3 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Expected Retention Time | ~4.8 min |
| Measured Accurate Mass [M+H]⁺ | 168.0841 |
| Calculated Accurate Mass [M+H]⁺ | 168.0847 |
Note: The data presented in this table is illustrative and based on the analysis of structurally similar compounds. Actual experimental values may vary.
Advanced Computational Chemistry and in Silico Studies
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the fundamental properties of thiophene-piperidine systems. These methods allow for a detailed understanding of the molecule at the electronic level.
Density Functional Theory (DFT) for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. researchgate.netbohrium.com By optimizing the molecular geometry, DFT calculations can predict bond lengths, bond angles, and dihedral angles with a high degree of accuracy, which often show good agreement with experimental data from techniques like X-ray crystallography. researchgate.netniscpr.res.in For instance, DFT calculations at the B3LYP/6-311++G(d,p) level of theory are commonly employed to optimize the structure of thiophene-containing compounds. researchgate.netacs.org These calculations help in understanding the distribution of electron density and identifying the most stable conformation of the molecule. researchgate.net
The reactivity of a molecule can be predicted by analyzing various global reactivity descriptors derived from DFT calculations, such as chemical hardness (η) and softness (σ). researchgate.netfrontiersin.org These parameters provide insights into the stability and reactivity of the molecule, guiding the synthesis of new derivatives with desired properties. frontiersin.orgasianpubs.org
This table is for illustrative purposes and the values would be specific to the exact derivative and level of theory used.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) analysis is a key component of computational studies, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acs.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining the molecule's chemical stability and electrical transport properties. researchgate.netresearchgate.net A larger energy gap implies higher stability and lower reactivity. researchgate.net
The distribution of the HOMO and LUMO across the molecule reveals the regions most likely to act as electron donors (HOMO) and electron acceptors (LUMO) in chemical reactions. researchgate.net In many thiophene-piperidine derivatives, the HOMO is often localized on the thiophene (B33073) ring and parts of the piperidine (B6355638) ring, while the LUMO may be distributed over other parts of the molecule, depending on the substituents. researchgate.net This information is crucial for understanding charge transfer interactions within the molecule and with other species. researchgate.net
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution around a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). acs.orgtandfonline.com In an MEP map, negative potential regions (typically colored red) indicate areas with a high electron density, which are susceptible to electrophilic attack. Conversely, positive potential regions (colored blue) signify areas of low electron density, which are prone to nucleophilic attack. tandfonline.comtandfonline.com
For thiophene-piperidine derivatives, the MEP map can identify the electronegative nitrogen and sulfur atoms as potential sites for hydrogen bonding and other intermolecular interactions. mdpi.comuliege.be This analysis is invaluable for predicting how the molecule will interact with biological receptors or other molecules. asianpubs.orgresearchgate.net
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational technique used to study intramolecular and intermolecular bonding and interactions between orbitals. acs.orguni-muenchen.de It provides a detailed picture of the delocalization of electron density from filled (donor) Lewis-type orbitals to empty (acceptor) non-Lewis orbitals. researchgate.netuni-muenchen.de The strength of these interactions is quantified by the second-order perturbation energy, E(2). researchgate.net
NBO analysis can reveal hyperconjugative interactions that contribute to the stability of the molecule. bohrium.com For example, it can describe the interactions between the lone pair orbitals of the nitrogen and sulfur atoms with adjacent anti-bonding orbitals. uni-muenchen.deresearchgate.net This information helps in understanding the electronic delocalization and the nature of the chemical bonds within the 1-(Thiophen-2-yl)piperidine framework. uni-muenchen.de
Molecular Modeling and Docking Simulations
Building on the insights from quantum chemical calculations, molecular modeling and docking simulations are employed to predict how this compound and its analogs might interact with specific biological targets.
Ligand-Receptor Interaction Prediction
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme, to form a stable complex. researchgate.net This technique is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor binding. mdpi.comchimicatechnoacta.ru
For derivatives of this compound, docking studies can identify key interactions, such as hydrogen bonds and hydrophobic interactions, with the active site of a target protein. vulcanchem.com For example, studies on similar thiophene-containing compounds have shown that the thiophene ring can engage in hydrophobic interactions, while other functional groups may form hydrogen bonds with amino acid residues in the receptor's binding pocket. vulcanchem.comvulcanchem.com The binding affinity is often estimated as a docking score or binding energy (ΔG), with more negative values indicating a stronger interaction. vulcanchem.com These predictions are crucial for the rational design of more potent and selective inhibitors or modulators of biological targets. mdpi.comcsic.es
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 3,5-diethyl-2,6-di(thiophen-2-yl)piperidin-4-on-1-ium picrate |
| N4-(2-(pyridin-4-yl)ethyl)-N1-(thiophen-2-ylmethyl)piperidine-1,4-dicarboxamide |
| 1-(tert-butyl) 3-ethyl 3-(hydroxy(thiophen-2-yl)methyl)piperidine-1,3-dicarboxylate |
| 4-(4-Fluorophenyl)-2-(piperidin-1-ylmethyl)-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione |
| N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide |
| 1-(phenyl(piperidin-1-yl)methyl)naphthalene-2-ol |
| (E)-2-Phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine |
| 3-(Thiophen-2-yl)piperidine hydrochloride |
| 2,6-bis(benzothiophen-2-yl)pyridine |
| 2-bromo-6-(2-bromophenyl)pyridine |
| 2,6-bis(2-bromophenyl)pyridine |
| 2-(benzo[b]thiophen-2-yl)-6-bromopyridine |
| N-(5-((4-ethylpiperazin-1-yl)methyl)pyridin-2-yl)-5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d] imidazol-6-yl) pyrimidin-2-amine |
| 5-(3-substituted-thiophene)-pyrimidine derivatives |
Target Identification through Computational Screening (e.g., SwissTargetPrediction)
In modern drug discovery, identifying the protein targets of a small molecule is a critical first step. Computational tools like SwissTargetPrediction facilitate this process by comparing the 2D and 3D structure of a query molecule against a database of known active ligands for a multitude of protein targets. The underlying principle is that structurally similar molecules are likely to bind to similar protein targets. clinmedkaz.org
For a compound like this compound, a SwissTargetPrediction analysis would screen its structure against databases of targets, primarily from human and other mammals. The output provides a ranked list of the most probable protein targets, classified by target class (e.g., enzymes, G-protein coupled receptors, ion channels). This allows researchers to form hypotheses about the compound's mechanism of action. clinmedkaz.orgclinmedkaz.org While specific prediction data for this compound is not detailed in the available literature, the output for a molecule with its features would typically include a variety of potential central nervous system and peripheral targets, given the prevalence of the piperidine scaffold in neuroactive compounds. clinmedkaz.org
Table 1: Example of SwissTargetPrediction Output for a Heterocyclic Compound This table is illustrative of the data format provided by the SwissTargetPrediction tool and does not represent actual results for this compound.
| Target Class | Known Actives | Probability |
| G protein-coupled receptor | 35 | 0.215 |
| Enzyme | 28 | 0.171 |
| Family A G protein-coupled receptor | 24 | 0.147 |
| Ion channel | 15 | 0.092 |
| Nuclear receptor | 10 | 0.061 |
| Voltage-gated ion channel | 8 | 0.049 |
| Transporter | 7 | 0.043 |
Prediction of Biological Activity Spectra (e.g., PASS Online Tool)
Following target identification, the Prediction of Activity Spectra for Substances (PASS) online tool can be used to forecast a wide range of biological activities based on a compound's structural formula. clinmedkaz.orgclinmedkaz.org The tool compares the structure of the query molecule to a vast database of compounds with experimentally verified biological activities. The results are presented as a list of potential activities with corresponding probabilities for being active (Pa) and inactive (Pi). nih.gov
This analysis helps to prioritize further preclinical research directions. clinmedkaz.org For new piperidine and thiophene derivatives, PASS has been used to predict promising activities, including potential for treating central nervous system disorders, acting as enzyme inhibitors, or possessing antimicrobial properties. clinmedkaz.orgnih.govresearchgate.net A PASS analysis of this compound would provide a broad overview of its potential therapeutic applications, guiding subsequent in vitro and in vivo testing. clinmedkaz.org
Table 2: Example of PASS Online Prediction Output This table is a representative example of the kind of data generated by the PASS tool and does not reflect specific predictive results for this compound.
| Predicted Biological Activity | Pa | Pi |
| Antineoplastic | 0.650 | 0.012 |
| Antimitotic | 0.621 | 0.025 |
| Kinase Inhibitor | 0.588 | 0.041 |
| CNS Depressant | 0.545 | 0.063 |
| Antifungal | 0.490 | 0.033 |
| Antibacterial | 0.472 | 0.050 |
In Silico Pharmacokinetic and Pharmacodynamic Analysis
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a crucial component of computational drug discovery, used to evaluate the drug-like properties of a molecule. acs.org These models assess physicochemical properties that influence a compound's pharmacokinetic behavior. Key parameters include molecular weight, lipophilicity (logP), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors, which are often evaluated against frameworks like Lipinski's Rule of Five to predict oral bioavailability. tandfonline.com
For this compound, some physicochemical properties can be computed from its structure. nih.gov These values help predict its absorption and distribution characteristics. For instance, its calculated XLogP3-AA of 2.9 suggests moderate lipophilicity, which is often favorable for cell membrane permeability. nih.gov
Table 3: Predicted Physicochemical and ADMET Properties for this compound Data derived from computational models and public chemical databases.
| Property | Predicted Value | Significance | Source |
| Molecular Formula | C₉H₁₃NS | Basic structural information | nih.gov |
| Molecular Weight | 167.27 g/mol | Influences diffusion and absorption | nih.gov |
| XLogP3-AA | 2.9 | Predicts lipophilicity and membrane permeability | nih.gov |
| Topological Polar Surface Area (TPSA) | 31.5 Ų | Influences membrane permeability and BBB penetration | nih.gov |
| Hydrogen Bond Acceptors | 1 | Affects solubility and receptor binding | nih.gov |
| Hydrogen Bond Donors | 0 | Affects solubility and receptor binding | nih.gov |
| hERG Inhibition | Predicted Non-inhibitor | Indicates lower risk of cardiac toxicity | drugbank.com |
Blood-Brain Barrier Permeability Modeling
For compounds with potential activity in the central nervous system, predicting their ability to cross the blood-brain barrier (BBB) is essential. mdpi.com The BBB is a highly selective barrier that protects the brain, and many potential drugs fail because they cannot penetrate it. mdpi.comfrontiersin.org
Computational models are widely used to predict BBB permeability. mdpi.com These models often use quantitative structure-activity relationships (QSAR) and rely on physicochemical descriptors such as lipophilicity (logP or logD), molecular size, and polar surface area (PSA). nih.gov A general principle is that small, moderately lipophilic molecules with a low polar surface area are more likely to cross the BBB via passive diffusion. nih.gov While specific in vitro or in vivo BBB permeability data for this compound is not available in the reviewed literature, its calculated properties (MW < 500, TPSA < 90 Ų, XLogP3-AA ~2.9) suggest it possesses characteristics favorable for potential CNS penetration. nih.govnih.gov More advanced models also consider active transport mechanisms and potential efflux by transporters like P-glycoprotein. nih.gov
Pharmacological Investigations and Biological Activities
Central Nervous System (CNS) Activities
Derivatives of 1-(thiophen-2-yl)piperidine are noted for their significant interactions with multiple receptor systems in the brain, including those for serotonin (B10506), glutamate, opioids, and dopamine, as well as nicotinic acetylcholine (B1216132) receptors.
Serotonergic Receptor Modulation (e.g., 5-HT1A Receptor Selectivity)
Certain derivatives of this compound have been synthesized and evaluated for their affinity to serotonin receptors, particularly the 5-HT1A subtype. For instance, a series of benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one derivatives were assessed for their binding to 5-HT1A receptors. researchgate.net In this series, the most promising compound, 1-(benzo[b]thiophen-2-yl)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-1-one, demonstrated a micromolar affinity for 5-HT1A sites with a Ki value of 2.30 μM. uchile.cl Another study on 3-[3-(4-aryl-1-piperazinyl)-propyl]-1H-indole derivatives found that two compounds exhibited high affinity for the 5-HT1A receptor, with IC50 values of 15 nM. researchgate.net Molecular docking studies suggest that a key interaction for binding is a charge-reinforced bond between the protonated nitrogen atom of the piperazine (B1678402) ring and the aspartate residue (Asp3.32) of the receptor. researchgate.net Further research into arylpiperazinylbutyl derivatives of 4,5-dihydro-1,2,4-triazine-6(1H)-one identified several compounds as dual 5-HT7/5-HT1A receptor ligands. researchgate.net
NMDA Receptor Antagonism and Neuroprotection (e.g., Tenocyclidine)
Tenocyclidine (TCP), or 1-[1-(2-thienyl)cyclohexyl]piperidine, is a well-known derivative and a potent non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. nih.govwikidoc.orgebi.ac.uk It binds with high affinity to the phencyclidine (PCP) binding site within the NMDA receptor's ion channel, thereby blocking ion flux. wikidoc.orgcaymanchem.comwikipedia.org TCP demonstrates greater affinity for NMDA receptors compared to its analog, phencyclidine (PCP). wikidoc.orgwikipedia.orgdrugbank.com This antagonistic action is the basis for its neuroprotective properties, which have been observed in various experimental models. nih.gov For example, TCP has been shown to prevent neuronal injury induced by NMDA receptor agonists. nih.gov The compound is also under investigation for its potential to counteract the effects of nerve agents like soman (B1219632) by mitigating seizure-induced brain damage. nih.gov The radiolabeled form of TCP is a widely used tool in research to study NMDA receptors. wikidoc.orgwikipedia.org
Table 1: Binding Affinity of Tenocyclidine (TCP) at the NMDA Receptor
| Compound | Receptor Site | Binding Affinity (Kd) | Reference |
|---|---|---|---|
| Tenocyclidine (TCP) | NMDA Receptor-gated Ion Channel | 9 nM | caymanchem.com |
| [125I]thienylphencyclidine | NMDA Receptor | ~30 nM | nih.gov |
Nicotinic Acetylcholine Receptor (nAChR) Interactions
Interactions with the nicotinic acetylcholine receptor (nAChR) are another feature of the pharmacological profile of this compound derivatives. Tenocyclidine (TCP) displays an antagonistic effect at the α7-subunit of the nAChR. nih.govdrugbank.com Studies on the neuromuscular junction have shown that TCP and its analogs can reduce the amplitude and decay time of end-plate currents in a concentration-dependent manner, with IC50 values ranging from 5 to 90 μM. nih.gov Specifically, TCP was found to inhibit carbamylcholine-induced ion fluxes in cultured muscle cells with an IC50 of 2-6 μM. nih.gov This indicates a blockade of the nAChR ionic channel. nih.gov The tritiated form of TCP, [3H]TCP, has been used as a radioligand to study the binding sites within the nAChR ion channel. researchgate.netacs.org
Antimicrobial and Antiviral Efficacy
The this compound scaffold is a component of various molecules investigated for their antimicrobial properties. For instance, a study on 2,6-diaryl-1-(2-(thiophen-2-yl)acetyl) piperidin-4-one oxime demonstrated its antibacterial potential against wound-infecting bacteria. researchgate.net At a concentration of 100 µg, this compound was effective against Streptococcus pyogenes, Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli, with zones of inhibition of 26.5 mm, 25.9 mm, 27.2 mm, and 26.3 mm, respectively. researchgate.netsaapjournals.org
Other research has explored thiophene (B33073) derivatives linked to other heterocyclic systems. For example, thiophene-pyrazole-pyridine hybrids have shown good antimicrobial activity against a range of bacteria, including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Salmonella typhimurium, as well as the fungi Aspergillus flavus and Candida albicans. mdpi.com Similarly, certain thiophene-linked 1,2,4-triazoles have displayed marked antibacterial activity, particularly against Gram-positive bacteria. mdpi.comcsic.es Chalcone derivatives containing a thiophene moiety have also been noted for their broad-spectrum antimicrobial activity, with some demonstrating minimum inhibitory concentrations (MICs) between 22.66–37.42 µg/mL against Staphylococcus aureus and Pseudomonas aeruginosa. vulcanchem.com
Table 2: Antibacterial Activity of a this compound Derivative
| Bacterial Strain | Zone of Inhibition (mm) at 100 µg | Reference |
|---|---|---|
| Streptococcus pyogenes | 26.5 | researchgate.netsaapjournals.org |
| Staphylococcus aureus | 25.9 | researchgate.netsaapjournals.org |
| Pseudomonas aeruginosa | 27.2 | researchgate.netsaapjournals.org |
| Escherichia coli | 26.3 | researchgate.netsaapjournals.org |
Antibacterial Spectrum against Pathogenic Microflora
Derivatives of this compound have demonstrated notable antibacterial properties, particularly against bacteria known to cause wound infections. In one study, a synthesized piperidine (B6355638) oxime derivative, 2,6-diaryl-1-(2-(thiophen-2-yl)acetyl) piperidin-4-one oxime, was tested for its efficacy against several pathogenic bacteria. saapjournals.orgresearchgate.net The compound exhibited significant zones of inhibition (ZOI) against both Gram-positive and Gram-negative bacteria. saapjournals.orgresearchgate.net
At a concentration of 100 µg/ml, the piperidine oxime showed substantial activity against common wound pathogens. saapjournals.orgresearchgate.net The observed zones of inhibition were 25.9 mm for Staphylococcus aureus, 26.5 mm for Streptococcus pyogenes, 26.3 mm for Escherichia coli, and 27.2 mm for Pseudomonas aeruginosa. saapjournals.orgresearchgate.net These results suggest that the substitution of a thiophene acetyl group at the nitrogen site of the 2,6-diphenyl piperidin-4-one ring is a key factor in the compound's ability to control wound-infecting pathogens. ijprajournal.com The study concluded that 100 µg of this piperidine oxime could be sufficient to eliminate the pathogenic bacterial flora in wounds, presenting it as a potential alternative to conventional antibiotics like amoxicillin. saapjournals.orgresearchgate.net
Further research into thiophene derivatives has identified compounds with activity against drug-resistant Gram-negative bacteria. frontiersin.org For instance, certain thiophene derivatives displayed minimum inhibitory concentration (MIC) values between 16 and 32 mg/L against colistin-resistant Acinetobacter baumannii and between 8 and 32 mg/L against colistin-resistant E. coli. frontiersin.org Time-kill curve assays confirmed the bactericidal effects of some of these thiophene compounds against these resistant strains. frontiersin.org
Table 1: Antibacterial Activity of 2,6-diaryl-1-(2-(thiophen-2-yl) acetyl) piperidin-4-one oxime
| Bacteria | Zone of Inhibition (mm) at 100 µg/ml |
|---|---|
| Staphylococcus aureus | 25.9 |
| Streptococcus pyogenes | 26.5 |
| Escherichia coli | 26.3 |
| Pseudomonas aeruginosa | 27.2 |
Antiviral Mechanisms
The emergence of highly pathogenic viruses like Ebola has spurred research into novel antiviral agents. Thiophene-based compounds have been identified as promising candidates for inhibiting Ebola virus (EBOV) entry into host cells. acs.orgacs.org A phenotypic screening of a chemical library led to the discovery of a hit compound with a thiophene scaffold that showed antiviral activity in the micromolar range. acs.org
Subsequent research focused on synthesizing a new series of compounds that retained the five-membered heterocyclic scaffold while modifying various substituents. acs.org These derivatives were evaluated for their ability to inhibit EBOV entry using a pseudotype viral system and were validated with authentic Ebola virus. acs.orgresearchgate.net The findings demonstrated the potential of this new chemical class as viral entry inhibitors. researchgate.net The mechanism of action for some of these compounds is believed to involve blocking the interaction between the EBOV glycoprotein (B1211001) (GP) and the host cell's Niemann-Pick C1 (NPC1) protein, which is crucial for viral entry. acs.orgacs.org Certain thiophene derivatives have shown potent, single-digit micromolar activity against infectious EBOV, highlighting their potential for further development as antiviral therapeutics. nih.gov
Antiproliferative and Anticancer Research
Thiophene-piperidine derivatives have been the subject of extensive research for their potential antiproliferative and anticancer properties. researchgate.net Various studies have demonstrated the cytotoxic effects of these compounds against a range of human cancer cell lines.
For example, a series of novel heterocyclic compounds derived from a piperidine-based structure, including thiophene derivatives, were synthesized and evaluated for their antitumor activity. researcher.liferesearchgate.netfigshare.com Among these, compounds labeled as 9 and 14 exhibited strong cytotoxic activity, even surpassing the efficacy of the standard anticancer drug doxorubicin (B1662922) against four human cancer cell lines: liver (HEPG-2), breast (MCF-7), colon (HCT-116), and prostate (PC-3). researcher.lifefigshare.com Other derivatives showed intermediate to minimal effects. researcher.lifefigshare.com
In another study, novel 4-(piperidin-1-ylmethyl)-2-(thiophen-2-yl)quinoline derivatives were synthesized and tested against T-47D, HeLa, HepG2, and MCF-7 cancer cell lines. researchgate.netresearcher.life Two compounds in this series, 7b and 7g, demonstrated a 90% growth inhibitory effect on T-47D, HeLa, and MCF-7 cells, and an 80% growth inhibition in HepG2 cells when compared to the standard drug paclitaxel. researchgate.netresearcher.life Similarly, thiophene-linked 1,2,4-triazoles have shown potent anti-proliferative activity, particularly against HepG-2 and MCF-7 cancer cell lines, with IC50 values below 25 μM. mdpi.comcsic.es
Table 2: Cytotoxic Activity of Selected Thiophene-Piperidine Derivatives
| Compound/Derivative | Cancer Cell Line(s) | Observed Effect |
|---|---|---|
| Compounds 9 & 14 | HEPG-2, MCF-7, HCT-116, PC-3 | Stronger cytotoxic activity than doxorubicin. researcher.lifefigshare.com |
| Compounds 7b & 7g | T-47D, HeLa, MCF-7 | 90% growth inhibition. researchgate.netresearcher.life |
| Compounds 7b & 7g | HepG2 | 80% growth inhibition. researchgate.netresearcher.life |
| Thiophene-linked 1,2,4-triazoles | HepG-2, MCF-7 | Potent anti-proliferative activity (IC50 < 25 μM). mdpi.comcsic.es |
To understand the basis of their anticancer activity, researchers have investigated the potential mechanisms of action of thiophene-piperidine derivatives. Computational docking studies have suggested that some of these compounds may interact with the Adenosine A1 receptor (ADORA1). researcher.liferesearchgate.netresearchgate.net The ADORA1 receptor is involved in regulating cell metabolism and gene transcription, and its overexpression has been linked to several cancers, including colon, breast, leukemia, and melanoma. researchgate.netresearchgate.net
The docking studies of particularly potent compounds revealed that their binding scores to the ADORA1 receptor were more favorable than those of its co-crystalized ligand and endogenous agonist, suggesting a strong potential for these compounds as anticancer therapies. researchgate.net This interaction with the ADORA1 receptor is a potential mechanism through which these compounds exert their antitumor effects. researcher.liferesearchgate.netresearchgate.net
Enzyme Inhibition Studies
Trypanothione (B104310) reductase (TryR) is a crucial enzyme in the redox metabolism of trypanosomatid parasites, which are responsible for diseases like African sleeping sickness and Chagas disease. researchgate.net Since this enzyme is absent in humans, it represents an attractive target for the development of selective antiparasitic drugs. researchgate.netmdpi.com
A high-throughput screening of compounds against T. cruzi TryR identified the arylcyclohexylamine BTCP (1-(1-benzo[b]thiophen-2-yl-cyclohexyl)-piperidine) as a novel inhibitor. mdpi.comnih.gov BTCP was found to be a competitive inhibitor of the enzyme with a Ki of 1 μM and was biologically active against bloodstream forms of T. brucei with an EC50 of 10 μM. nih.govresearchgate.net Although the lead compound showed poor selectivity against mammalian cells, it served as a promising starting point for further development. nih.gov
Subsequent research has focused on synthesizing and testing analogues of BTCP to improve enzymatic and biological activity. nih.govresearchgate.net These studies have provided valuable structure-activity relationships for this series of compounds. nih.gov In silico docking studies with other thiophene derivatives have also suggested that they may play a role in inhibiting trypanothione reductase, further supporting the potential of this class of compounds in the development of new antiparasitic therapies. nih.govresearchgate.net
Stearoyl-CoA Desaturase-1 (SCD-1) Inhibition
Stearoyl-CoA Desaturase-1 (SCD-1) is a critical enzyme in lipid metabolism, catalyzing the synthesis of monounsaturated fatty acids from saturated fatty acids. nih.gov Inhibition of SCD-1 is a therapeutic target for metabolic disorders. nih.govgoogle.com Derivatives of this compound have been explored as SCD-1 inhibitors.
Research into piperidine-based SCD-1 inhibitors has shown that modifications to the core structure can lead to potent and orally bioavailable compounds. nih.gov For instance, a series of piperidine-aryl urea-based SCD-1 inhibitors were developed, demonstrating that this class of compounds can effectively lower the desaturation index in vivo. nih.gov Specifically, 4-(2-Chlorophenoxy)-N-[3-(methyl carbamoyl)phenyl]piperidine-1-carboxamide exhibited a dose-dependent reduction of the desaturation index. nih.gov Other research has identified 2-(pyrazin-2-yl)-thiazole and 2-(1H-pyrazol-3-yl)-thiazole derivatives with IC50 values of 42 and 49 nM, respectively. gsartor.org While these examples are not direct derivatives of this compound, they highlight the potential of piperidine-containing scaffolds in SCD-1 inhibition. The exploration of various heterocyclic groups attached to the piperidine ring is a common strategy in the development of these inhibitors. gsartor.org
| Compound Class | Key Findings | Reference |
| Piperidine-aryl urea (B33335) derivatives | Potent and orally bioavailable SCD-1 inhibitors. | nih.gov |
| 2-(Pyrazin-2-yl)-thiazole derivatives | IC50 value of 42 nM. | gsartor.org |
| 2-(1H-Pyrazol-3-yl)-thiazole derivatives | IC50 value of 49 nM. | gsartor.org |
Secretory Glutaminyl Cyclase Inhibition
Secretory glutaminyl cyclase (sQC) is an enzyme implicated in Alzheimer's disease. rcsb.orgnih.gov It catalyzes the formation of pyroglutamate-amyloid-beta (pGlu-Aβ), a neurotoxic variant of amyloid-beta that is believed to initiate the aggregation of Aβ plaques. rcsb.orgnih.gov Inhibiting sQC is therefore an attractive strategy for developing disease-modifying therapies for Alzheimer's. rcsb.org
While direct studies on this compound as an sQC inhibitor are not prevalent, research on related structures provides valuable insights. For example, a study on piperidine-4-carboxamide derivatives identified a novel sQC inhibitor, Cpd-41, through pharmacophore-assisted virtual screening. rcsb.org This compound demonstrated a unique binding mode in the active site of sQC. rcsb.org The development of sQC inhibitors has often involved imidazole-based scaffolds, but the discovery of piperidine-containing inhibitors opens new avenues for research. nih.govnih.gov
Fatty Acid Amide Hydrolase (FAAH) Inhibition
Fatty Acid Amide Hydrolase (FAAH) is an enzyme that degrades fatty acid amides, including the endogenous cannabinoid anandamide. nih.govgoogle.com Inhibiting FAAH increases the levels of these endogenous signaling molecules, producing analgesic and anti-inflammatory effects without the side effects associated with direct cannabinoid receptor agonists. nih.govsemanticscholar.org This makes FAAH a promising therapeutic target for pain and inflammation. nih.gov
Derivatives of this compound have been investigated as FAAH inhibitors. A series of benzothiophene (B83047) piperazine and piperidine urea inhibitors have been synthesized and shown to covalently modify the active site serine nucleophile of FAAH. nih.gov Some of these compounds demonstrated in vivo activity in a rat model of inflammatory pain. nih.gov Further studies have focused on dual-targeting inhibitors. For instance, N-(2-methylbenzo[d]thiazol-5-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide has been identified as a dual inhibitor of FAAH and soluble epoxide hydrolase (sEH). vulcanchem.com The sulfonamide linkage and the piperidine ring are crucial for its inhibitory activity. semanticscholar.orgvulcanchem.com
| Compound/Derivative Class | Target(s) | Key Findings | Reference |
| Benzothiophene piperidine ureas | FAAH | Covalently modifies FAAH's active site; active in inflammatory pain models. | nih.gov |
| N-(2-methylbenzo[d]thiazol-5-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide | FAAH, sEH | Dual inhibitor; sulfonamide and piperidine moieties are important for activity. | semanticscholar.orgvulcanchem.com |
Soluble Epoxide Hydrolase (sEH) Inhibition
Soluble epoxide hydrolase (sEH) is an enzyme involved in the metabolism of epoxyeicosatrienoic acids (EETs), which have vasodilatory and anti-inflammatory properties. nih.govsci-hub.cat By inhibiting sEH, the levels of beneficial EETs are increased, making sEH a target for treating hypertension and inflammation. nih.govsci-hub.cat
Research has led to the development of piperidine-based sEH inhibitors. nih.gov While many potent sEH inhibitors are urea-based compounds, which can have poor pharmacokinetic profiles, non-urea derivatives have also been developed. nih.govsci-hub.cat Studies on piperidine derivatives have shown that the piperidine ring is a key component of the pharmacophore for sEH inhibitors. semanticscholar.org As mentioned previously, some thiophene-piperidine derivatives have been identified as dual inhibitors of both sEH and FAAH. vulcanchem.com
Leukotriene A4 Hydrolase Inhibition
Leukotriene A4 (LTA4) hydrolase is a bifunctional enzyme that catalyzes the final step in the biosynthesis of leukotriene B4 (LTB4), a potent pro-inflammatory mediator. google.comresearchgate.net Inhibiting LTA4 hydrolase is a therapeutic strategy for a variety of inflammatory diseases. google.com
Novel piperidine and piperazine derivatives have been designed and evaluated as LTA4 hydrolase inhibitors. nih.gov Several of these compounds have demonstrated good potency in both enzymatic and functional human whole blood assays. nih.gov Crystallographic studies have confirmed the binding mode of piperidine-based inhibitors in the active site of LTA4 hydrolase. nih.gov One patented compound, 1-[2-[4-(2-thienylmethyl)phenoxy]ethyl]piperidine-4-carboxylic acid, monohydrochloride, highlights the direct inclusion of the thiophene-piperidine scaffold in the design of LTA4 hydrolase inhibitors. google.com
| Compound/Derivative Class | Target | Key Findings | Reference |
| Piperidine and Piperazine derivatives | LTA4 Hydrolase | Potent inhibition in enzymatic and whole blood assays. | nih.gov |
| 1-[2-[4-(2-thienylmethyl)phenoxy]ethyl]piperidine-4-carboxylic acid, monohydrochloride | LTA4 Hydrolase | Example of a patented thiophene-piperidine based inhibitor. | google.com |
Other Pharmacological Potentials
Anti-inflammatory Properties
The inhibitory activities of this compound derivatives against enzymes like FAAH, sEH, and LTA4 hydrolase underscore their significant anti-inflammatory potential. nih.govnih.govnih.gov By modulating the pathways of inflammatory mediators, these compounds can reduce inflammation. nih.govnih.gov The anti-inflammatory effects of piperidine-containing compounds are a broad area of research, with many derivatives showing promise in preclinical models. encyclopedia.pubnih.gov For example, some pteridine (B1203161) derivatives containing a piperazine moiety (structurally related to piperidine) have shown potent anti-inflammatory activity in a rat model of colitis. nih.gov The structural features of thiophene-containing piperidine derivatives may allow them to modulate various inflammatory pathways.
HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitionkuleuven.be
The scaffold of thiophene fused with a pyrimidine (B1678525) ring, and featuring a piperidine substituent, has been a significant area of investigation in the development of novel non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1. acs.orgnih.gov Researchers have utilized strategies like structure-based molecular hybridization and substituent decoration to design and synthesize a range of these derivatives. acs.orgnih.gov These efforts aim to enhance the potency against wild-type (WT) HIV-1 and, crucially, to overcome the challenge of drug resistance that compromises the efficacy of earlier generation NNRTIs. researchgate.netnih.gov
Initial research led to the discovery of a series of piperidine-substituted thiophene[3,2-d]pyrimidine derivatives that showed promising anti-HIV activity. acs.org Subsequent optimization efforts focused on exploring previously uninvestigated chemical space to improve potency against resistant viral variants. acs.org This has led to the development of compounds with significant activity against a wide array of single and double-mutant HIV-1 strains. acs.orgnih.gov
One of the key strategies involved modifying the thiophene[3,2-d]pyrimidine core, which itself was identified as a promising scaffold for diarylpyrimidine (DAPY)-type anti-HIV agents. acs.orgnih.gov By introducing various substituents onto the piperidine ring and other parts of the molecule, scientists aimed to create new interactions within the NNRTI binding pocket (NNIBP) of the reverse transcriptase enzyme. acs.orgnih.gov This approach sought to improve the drug resistance profile by targeting more tolerant regions of the binding pocket. acs.orgmdpi.com
The research has yielded several highly potent compounds. For instance, compound 27 was identified as a particularly effective inhibitor, demonstrating antiviral efficacy three times greater than the reference drug Etravirine (ETV) against WT HIV-1. acs.orgnih.gov Its potency was even more pronounced against several resistant strains, showing 5- to 7-fold greater efficacy against Y181C, Y188L, E138K, and the F227L+V106A double mutant. acs.orgnih.gov Furthermore, compound 27 exhibited low cytotoxicity, with a CC50 value greater than 227 μM, leading to a very high selectivity index (SI > 159101). acs.orgnih.gov
Similarly, compound 25a emerged from these studies as an exceptionally potent NNRTI. acs.orgnih.gov It showed a 3- to 4-fold enhancement in antiviral potency against a panel of seven WT and mutant strains compared to ETV. acs.org Structural biology studies revealed that the flexibility of both the inhibitor and the binding pocket contributes to the broad activity of compounds like 25a and K-5a2 against drug-resistant variants. nih.govnih.gov These compounds establish extensive hydrophobic interactions and a network of hydrogen bonds within the binding pocket, sometimes mediated by water molecules. nih.govnih.gov
Further research explored introducing sulfonamide and amide groups to the structure, aiming to form new hydrogen bonds within the NNIBP and enhance binding affinity. nih.gov This led to the synthesis of compounds like 9b and 9d , which displayed single-digit nanomolar inhibitory activity against WT HIV-1. acs.orgnih.gov
The table below summarizes the anti-HIV-1 activity of selected thiophene-piperidine derivatives.
Table 1: Anti-HIV-1 Activity of Thiophene-Piperidine Derivatives
| Compound | Strain | EC₅₀ (μM) | CC₅₀ (μM) | Selectivity Index (SI) | Reference |
| 27 | WT | 0.0014 | > 227 | > 159101 | acs.orgnih.gov |
| 27 | L100I | 0.0033 | > 227 | > 68788 | acs.orgnih.gov |
| 27 | K103N | 0.0049 | > 227 | > 46327 | acs.orgnih.gov |
| 27 | Y181C | 0.0020 | > 227 | > 113500 | acs.orgnih.gov |
| 27 | Y188L | 0.0028 | > 227 | > 81071 | acs.orgnih.gov |
| 27 | E138K | 0.0021 | > 227 | > 108095 | acs.orgnih.gov |
| 27 | K103N+Y181C | 0.091 | > 227 | > 2495 | acs.orgnih.gov |
| 27 | F227L+V106A | 0.0032 | > 227 | > 70938 | acs.orgnih.gov |
| 25a | WT | 0.0013 | 115.4 | 88769 | acs.org |
| 25a | L100I | 0.0029 | 115.4 | 39793 | acs.org |
| 25a | K103N | 0.0041 | 115.4 | 28146 | acs.org |
| 25a | Y181C | 0.0021 | 115.4 | 54952 | acs.org |
| 25a | Y188L | 0.0025 | 115.4 | 46160 | acs.org |
| 25a | E138K | 0.0023 | 115.4 | 50174 | acs.org |
| 25a | K103N+Y181C | 0.083 | 115.4 | 1390 | acs.org |
| 25a | F227L+V106A | 0.0028 | 115.4 | 41214 | acs.org |
| 9b | WT | 0.0092 | > 206.3 | > 22424 | acs.orgnih.gov |
| 9d | WT | 0.0071 | > 218.6 | > 30789 | acs.orgnih.gov |
| 5k | WT | 0.042 | 27.9 | 513 | mdpi.com |
| 5k | K103N | 0.031 | 27.9 | 900 | mdpi.com |
| 5k | E138K | 0.094 | 27.9 | 297 | mdpi.com |
EC₅₀: 50% effective concentration, the concentration of a drug that gives half-maximal response. CC₅₀: 50% cytotoxic concentration, the concentration of a drug that kills 50% of cells. SI: Selectivity Index (CC₅₀/EC₅₀). WT: Wild-Type HIV-1 strain (IIIB).
The inhibitory effect of these compounds was confirmed through direct enzyme assays against HIV-1 reverse transcriptase. mdpi.com For example, a selection of novel thiophene[3,2-d]pyrimidine derivatives demonstrated potent inhibitory activity against WT HIV-1 RT, with IC50 values in the low micromolar range, confirming their mechanism of action. mdpi.com
Table 2: HIV-1 Reverse Transcriptase Inhibition
| Compound | IC₅₀ (μM) | Reference |
| 5k | 1.150 | mdpi.com |
| 9a | 1.041 | acs.org |
| 9d | 1.138 | acs.org |
IC₅₀: 50% inhibitory concentration, the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity.
Structure Activity Relationship Sar Studies and Derivative Development
Impact of Thiophene (B33073) Ring Substitution on Biological Profile
The thiophene ring is a versatile scaffold in medicinal chemistry, often considered a bioisostere of a phenyl ring but with distinct electronic properties and metabolic stability. vulcanchem.comnih.gov Its sulfur atom can participate in hydrogen bonding, enhancing drug-receptor interactions. nih.gov Modifications to the thiophene ring, such as the introduction of various substituents, can significantly alter the biological profile of 1-(Thiophen-2-yl)piperidine derivatives. ingentaconnect.com
In the development of Ebola virus entry inhibitors, a thiophene scaffold was identified as a promising starting point. acs.org The initial hit compound featured an anilide group at the 2-position and a substituted phenyl ring at the 5-position of the thiophene core. nih.gov SAR studies revealed that the nature of the thiophene ring itself was somewhat flexible, as replacing it with furan (B31954) or thiazole (B1198619) heterocycles resulted in compounds that maintained similar levels of antiviral activity. acs.orgnih.gov This suggests that for this particular biological target, the five-membered heterocyclic ring primarily acts as a scaffold to correctly orient the key interacting substituents.
In other contexts, such as the development of cholinesterase inhibitors, replacing an indanone moiety with a substituted thiophene ring was a key design strategy. mdpi.com For certain monoamine oxidase (MAO) inhibitors, however, a substituted pyridine (B92270) ring yielded more potent compounds compared to a substituted thiophene ring, indicating that the specific heteroaromatic system is critical for optimal activity at some targets. acs.org
The table below summarizes the impact of various thiophene ring modifications on biological activity from different studies.
Table 1: Effect of Thiophene Ring Modifications on Biological Activity
| Original Moiety | Modification/Substitution | Biological Target/Activity | Observed Effect on Activity | Reference |
|---|---|---|---|---|
| Thiophene | Replacement with Furan | Ebola Virus Entry | Maintained similar activity | acs.orgnih.gov |
| Thiophene | Replacement with Thiazole | Ebola Virus Entry | Maintained similar activity | acs.orgnih.gov |
| Thiophene | Replacement with Pyridine | MAO Inhibition | Increased inhibitory activity | acs.org |
Role of Piperidine (B6355638) Ring Modifications in Receptor Interactions
The piperidine ring is a common structural motif in many neuroactive compounds, valued for its ability to provide a basic nitrogen atom that can interact with biological targets like receptors and enzymes. vulcanchem.comevitachem.commdpi.com Modifications to this ring are a cornerstone of SAR studies for this compound derivatives, influencing binding affinity, selectivity, and pharmacokinetic properties.
A critical finding in the study of certain antiviral thiophene derivatives was the necessity of a free amine on the piperidine moiety. When this amine was protected with a Boc group or substituted with a benzyl (B1604629) group, the antiviral activity was completely lost. acs.org This highlights the importance of the piperidine nitrogen's ability to form key interactions, likely through hydrogen bonding or ionic interactions within the receptor pocket. acs.org
In the context of MAO inhibitors, modifications to the piperidine ring significantly impacted activity and selectivity. Replacing the piperidine ring with a cyclohexanamine group, for example, led to a notable decrease in activity. acs.orgsemanticscholar.org Furthermore, introducing a methyl group at the 4-position of the piperidine ring produced high MAO-B inhibition. acs.orgsemanticscholar.org The position of substituents on the piperidine ring is also crucial; for one series of MAO inhibitors, para-substitution on the piperidine was found to be preferable to meta-substitution, and the addition of a hydroxyl group enhanced the inhibitory effect. acs.orgsemanticscholar.org
The table below details how various modifications to the piperidine ring influence biological outcomes.
Table 2: Influence of Piperidine Ring Modifications on Biological Activity
| Modification | Biological Target/Activity | Observed Effect | Reference |
|---|---|---|---|
| N-Boc protection of piperidine amine | Ebola Virus Entry Inhibition | Complete loss of activity | acs.org |
| N-Benzylation of piperidine amine | Ebola Virus Entry Inhibition | Complete loss of activity | acs.org |
| Replacement with Cyclohexanamine | MAO-B Inhibition | Significant reduction in activity | acs.orgsemanticscholar.org |
| 4-Methyl substitution | MAO-B Inhibition | High inhibitory activity | acs.orgsemanticscholar.org |
Influence of Linkers and Spacers on Pharmacological Activity
In many derivatives, the thiophene and piperidine moieties are part of a larger molecular structure connected by various linkers or spacers. The length, rigidity, and chemical nature of these linkers are critical for positioning the pharmacophoric elements for optimal interaction with the target protein.
In the design of HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs), a piperidine-substituted thiophene[3,2-d]pyrimidine scaffold was utilized. acs.orgnih.gov The strategic connection of these fragments is essential for fitting into the non-nucleoside inhibitor binding pocket (NNIBP) of the enzyme. Molecular hybridization strategies that combine these known scaffolds require precise linkers to maintain the correct geometry for high-affinity binding. acs.org
For a series of cholinesterase inhibitors, an acetamido group was used as a spacer to connect a thiophene ring to an arylpiperidine moiety. mdpi.com Similarly, research into potential pain pathway inhibitors highlighted that a two-carbon ethyl linker between a thiophene ring and a carboxamide group likely provides the optimal spacing for receptor interaction. vulcanchem.com This carboxamide linkage itself offers crucial hydrogen bonding capabilities. vulcanchem.com In another study, lengthening a carbon-linker from a central tertiary amine to a phenyl ring from a methylene (B1212753) to an ethylene (B1197577) or propylene (B89431) group did not strongly affect efficacy, suggesting some flexibility in linker length for that specific target. nih.gov
The table below illustrates the role of different linkers in mediating pharmacological activity.
Table 3: Effect of Linkers and Spacers on Pharmacological Activity
| Linker/Spacer Type | Scaffold/Target | Finding | Reference |
|---|---|---|---|
| Two-carbon ethyl linker | Thiophene-carboxamide scaffold for pain pathways | Believed to provide optimal spacing for receptor interaction. | vulcanchem.com |
| Acetamido group | Thiophene-arylpiperidine for cholinesterase inhibition | Served as an effective spacer connecting the two key moieties. | mdpi.com |
| Alkylamine linkage | 4-Aminopiperidine scaffold for HCV inhibition | Replacement with amide or sulfonamide resulted in total loss of activity. | nih.gov |
Design and Synthesis of Novel Scaffolds for Enhanced Potency and Selectivity
Moving beyond simple substitutions, researchers often design and synthesize entirely new scaffolds based on the this compound template to achieve significant improvements in potency, selectivity, or pharmacokinetic properties. This can involve fusing the core rings into more rigid systems or replacing parts of the scaffold with other chemical groups through bioisosteric replacement or scaffold hopping strategies. bham.ac.uk
One successful example involved the creation of HIV-1 NNRTIs based on a piperidine-substituted thiophene[3,2-d]pyrimidine scaffold. acs.orgnih.gov This novel scaffold, developed through a strategy of structure-based molecular hybridization, led to compounds with potent, broad-spectrum activity against wild-type and mutant HIV-1 strains. acs.org By keeping the core privileged scaffold and replacing a potentially toxic sulfonamide group with moieties like dimethylphosphine (B1204785) oxide, researchers were able to improve solubility and decrease toxicity while maintaining potent antiviral activity. nih.gov
The table below showcases examples of novel scaffolds designed for enhanced pharmacological properties.
Table 4: Novel Scaffolds for Enhanced Potency and Selectivity
| Base Scaffold | Novel Scaffold Developed | Therapeutic Goal | Key Improvement | Reference |
|---|---|---|---|---|
| Thiophene-piperidine | Piperidine-substituted thiophene[3,2-d]pyrimidine | HIV-1 NNRTIs | Potent activity against drug-resistant strains, huge selectivity index. | acs.org |
| Thiophenamide (TCA1) | Novel thiophene-arylamide derivatives | Antimycobacterial agents | Improved activity and druggability through scaffold hopping. | bham.ac.uk |
| Arylpiperazine | Benzothiophene (B83047) carboxamide with benzylic spacer | Serotoninergic (5-HT1A) agents | Novel structural class with potential CNS activity. | uchile.cl |
Stereochemical Considerations in Biological Activity
Stereochemistry plays a pivotal role in the biological activity of chiral drugs. When a this compound derivative contains one or more chiral centers, its different stereoisomers (enantiomers or diastereomers) can exhibit vastly different pharmacological and toxicological profiles. This is because biological targets like enzymes and receptors are themselves chiral, leading to stereospecific interactions.
A chiral center is often introduced at the C2 position of the piperidine ring when it is substituted. For the compound N-(3-chloro-4-methoxyphenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide, the C2 position of the piperidine ring is chiral. vulcanchem.com Computational modeling for this compound predicted that the (S)-enantiomer would exhibit superior target engagement due to better spatial compatibility with the hydrophobic pockets of its target enzyme. vulcanchem.com This necessitates a stereospecific synthesis to isolate the more active enantiomer and avoid potential off-target effects or lower efficacy from the less active one.
In studies of piperidine-based monoamine transporter inhibitors, the stereochemistry of the piperidine ring was also found to be a critical factor affecting potency, highlighting the need to evaluate individual stereoisomers during drug development. clinmedkaz.org The design of new drugs often requires stereoselective synthesis to ensure that only the desired, most active isomer is produced. nih.gov
The table below provides an example of stereochemical considerations.
Table 5: Stereochemical Effects on Biological Activity
| Compound/Scaffold | Chiral Center | Stereoisomers | Finding/Prediction | Reference |
|---|---|---|---|---|
| N-(3-chloro-4-methoxyphenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide | Piperidine C2 | (R)- and (S)-enantiomers | The (S)-enantiomer is predicted to have superior target engagement. | vulcanchem.com |
Future Directions and Research Perspectives
Development of Next-Generation Therapeutic Agents Based on the 1-(Thiophen-2-yl)piperidine Scaffold
The inherent versatility of the this compound core provides a robust foundation for the design of novel therapeutic agents. Future research will likely focus on the strategic modification of this scaffold to enhance potency, selectivity, and pharmacokinetic profiles for a variety of disease targets.
One promising avenue is the development of new anticancer agents. Thiophene-containing compounds have shown considerable potential in oncology, and the this compound framework is no exception. researchgate.net By strategically introducing various substituents onto the thiophene (B33073) and piperidine (B6355638) rings, researchers aim to create derivatives that can selectively target cancer-specific proteins and signaling pathways. researchgate.net
In the realm of infectious diseases, derivatives of this compound are being explored as potent antimicrobial and antiviral agents. For instance, certain thiophene-piperidine derivatives have demonstrated significant inhibitory activity against both Gram-positive and Gram-negative bacteria. Furthermore, the discovery of a 2,5-disubstituted thiophene derivative with an oxy-piperidine substituent as a viral entry inhibitor for the Ebola virus highlights the potential of this scaffold in combating viral infections. nih.govacs.org The free amine group in the piperidine moiety was found to be crucial for this antiviral activity. acs.org
Moreover, the development of this compound analogues as inhibitors of enzymes like trypanothione (B104310) reductase is a key strategy in the fight against parasitic diseases such as African Trypanosomiasis. nih.govresearchgate.net The lead compound, 1-(1-benzo[b]thiophen-2-yl-cyclohexyl)piperidine (BTCP), has served as a starting point for the synthesis of more potent and selective inhibitors. nih.govresearchgate.net
Integration of Advanced Synthetic Methodologies for Diversification
The exploration of the full chemical space around the this compound scaffold necessitates the use of advanced and efficient synthetic strategies. Future efforts will concentrate on developing novel synthetic routes that allow for greater structural diversity and the facile introduction of a wide array of functional groups.
Modern synthetic organic chemistry offers a plethora of tools for this purpose. For example, transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, can be employed to introduce various aryl and heteroaryl substituents onto the thiophene ring, creating a library of diverse analogues. frontiersin.orgnih.gov Additionally, multicomponent reactions and flow chemistry techniques are expected to play a more significant role, enabling the rapid and efficient synthesis of large numbers of derivatives for high-throughput screening.
The synthesis of polysubstituted piperidines from 1,6-enynes via intramolecular radical cyclization is another advanced methodology that can be applied to create complex and diverse this compound derivatives. mdpi.comnih.gov Furthermore, the condensation reaction of thiophene derivatives with piperidine and ethanone (B97240) precursors is a common method for synthesizing these compounds.
Refined Computational Approaches for Rational Drug Design
Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, and their application to the this compound scaffold is set to become even more sophisticated. dokumen.pub Refined computational approaches will enable a more rational and efficient design of new derivatives with desired biological activities.
Structure-based drug design (SBDD) and ligand-based drug design (LBDD) are two key computational strategies. dokumen.pub By utilizing the three-dimensional structures of target proteins, SBDD allows for the design of molecules that can fit precisely into the active site, leading to high-affinity binding. dokumen.pub In cases where the target structure is unknown, LBDD methods, such as quantitative structure-activity relationship (QSAR) studies and pharmacophore modeling, can be used to build predictive models based on the properties of known active and inactive compounds. nih.govresearchgate.net
These computational models can guide the synthesis of new derivatives by predicting their biological activity, thereby reducing the number of compounds that need to be synthesized and tested experimentally. For instance, integrated computational approaches have been used to design piperidine-based inhibitors for enzymes implicated in Alzheimer's disease. nih.gov The use of web-based tools for in silico prediction of biological activity spectra and potential targets of new piperidine derivatives is also a growing trend. clinmedkaz.orgclinmedkaz.org
Exploration of Novel Biological Targets for this compound Derivatives
While this compound and its derivatives have already demonstrated activity against a range of biological targets, there remains a vast and largely unexplored landscape of potential new targets. Future research will undoubtedly focus on identifying and validating novel molecular targets for these compounds, opening up new therapeutic avenues.
Phenotypic screening, where compounds are tested for their effects on whole cells or organisms without a preconceived target, is a powerful approach for discovering new biological activities. This can be followed by target deconvolution studies to identify the specific molecular target responsible for the observed effect.
Q & A
Q. What are the established synthetic routes for 1-(Thiophen-2-yl)piperidine, and how can reaction conditions be optimized for higher yield?
- Methodological Answer : The synthesis typically involves nucleophilic substitution between piperidine and 2-bromothiophene under basic conditions. Key parameters include:
- Catalyst : Use of NaOH in dichloromethane (DCM) to deprotonate piperidine .
- Temperature : Reactions often proceed at reflux (40–50°C) to enhance kinetics without side-product formation.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate eluent) is recommended for isolating the product.
- Yield Optimization : Pre-drying reagents and solvents (e.g., molecular sieves) reduces hydrolysis by-products. Reported yields range from 65–80% .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be prioritized?
- Methodological Answer :
- NMR :
- ¹H NMR : Peaks at δ 6.8–7.2 ppm (thiophene protons) and δ 2.5–3.5 ppm (piperidine methylene groups) confirm structural integration .
- ¹³C NMR : Signals at ~125–140 ppm (thiophene carbons) and 45–55 ppm (piperidine carbons) are diagnostic.
- Mass Spectrometry : A molecular ion peak at m/z 167.27 ([M+H]⁺) validates molecular weight .
- FT-IR : Absorbance at ~3100 cm⁻¹ (C-H stretching in thiophene) and ~2800 cm⁻¹ (C-H in piperidine) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activity data for this compound derivatives across different studies?
- Methodological Answer :
- Standardized Assays : Use validated in vitro models (e.g., HEK293 cells for receptor binding assays) to minimize variability .
- Control Compounds : Include reference ligands (e.g., haloperidol for dopamine receptor studies) to benchmark activity.
- Data Normalization : Express activity as % inhibition relative to controls and report IC₅₀ values with 95% confidence intervals .
- Structural Validation : Confirm compound purity (>95% by HPLC) and stereochemistry (if applicable) before testing .
Q. What computational strategies are recommended to predict the binding affinity of this compound with novel pharmacological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like dopamine receptors. Prioritize flexible docking to account for piperidine ring conformation .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions (e.g., solvation in TIP3P water model).
- QSAR Models : Develop quantitative structure-activity relationships using descriptors like logP, polar surface area, and H-bond acceptors .
Q. What are the critical considerations when designing stability studies for this compound under varying storage conditions?
- Methodological Answer :
- Storage Parameters :
| Condition | Temperature | Light Exposure | Duration | Key Degradation Pathways |
|---|---|---|---|---|
| Short-term | 2–8°C (dark) | Avoid | ≤1 month | Oxidation, hydrolysis |
| Long-term | -20°C (argon) | Avoid | ≥6 months | N/A |
- Analytical Monitoring : Use HPLC with UV detection (λ = 254 nm) to track degradation products. Acceptable stability: ≤5% impurity over 6 months .
Methodological Frameworks for Research Design
- PICO Framework : For pharmacological studies, structure questions around P opulation (target receptor), I ntervention (compound concentration), C omparison (control ligand), and O utcome (binding affinity) .
- FINER Criteria : Ensure questions are F easible (e.g., accessible reagents), I nteresting (novel targets), N ovel (understudied mechanisms), E thical (non-toxic doses), and R elevant (therapeutic potential) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
